BSJ-4-116

Description

Significance of Cyclin-Dependent Kinase 12 (CDK12) as a Therapeutic Target

Cyclin-Dependent Kinase 12 (CDK12), in complex with its binding partner Cyclin K, plays a crucial role in regulating gene expression, particularly the transcription of DNA damage response (DDR) genes. CDK12 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation. patsnap.comucc.ie Dysregulation of CDK12 has been implicated in various cancer types, including breast, ovarian, gastric, and prostate cancers. nih.gov Its role in maintaining genomic stability through the regulation of DDR genes, especially those involved in homologous recombination (HR) repair like BRCA1 and ATR, makes it a significant cancer biomarker and a promising therapeutic target. patsnap.comucc.ie Inhibition or degradation of CDK12 can lead to deficiencies in HR repair, sensitizing cancer cells to DNA-damaging agents and potentially overcoming resistance to other therapies like PARP inhibitors. patsnap.commedkoo.comnih.gov Selective targeting of CDK12 is considered valuable for both research and experimental therapeutics. nih.gov

Overview of Proteolysis Targeting Chimeras (PROTACs) in Drug Discovery

PROTACs are heterobifunctional molecules designed to induce the degradation of specific proteins within cells. nih.govwikipedia.orgunipg.it They consist of three key components: a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.govwikipedia.orgunipg.it By simultaneously binding to the POI and an E3 ligase, PROTACs bring them into close proximity, facilitating the transfer of ubiquitin tags onto the POI. nih.govwikipedia.org The poly-ubiquitinated protein is then recognized and degraded by the cell's proteasome system. nih.govwikipedia.org This catalytic mechanism allows PROTACs to achieve protein degradation rather than just inhibiting function, potentially offering advantages such as overcoming resistance mechanisms associated with catalytic site inhibitors and targeting proteins previously considered "undruggable" due to the lack of suitable binding pockets. nih.govwikipedia.org The PROTAC technology was first reported in 2001. nih.govwikipedia.org

Historical Context of BSJ-4-116 Discovery as a Selective CDK12 Degrader

The development of selective inhibitors for transcriptional CDKs like CDK12 has been challenging due to the high homology within their kinase domains, particularly between CDK12 and CDK13. nih.govresearchgate.net Despite the functional differences observed between CDK12 and CDK13 in regulating distinct gene subsets, many available small molecule inhibitors cannot differentiate between them. nih.gov Recognizing the need for selective tools to study CDK12's biological functions and validate its therapeutic potential, the PROTAC strategy was explored. nih.gov

This compound was reported as the first selective CDK12 degrader. nih.govacs.orgacs.org Its design was inspired by modifications to a ligand used in a promiscuous multi-kinase degrader. nih.govmdpi.com Specifically, the 4-(piperazin-1-yl) aniline (B41778) moiety was replaced with (R)-3-amino piperidine (B6355638), a modification important for achieving selectivity for CDK12 over CDK13. nih.govmdpi.com this compound was designed to recruit the E3 ubiquitin ligase cereblon (CRBN). nih.govbiorxiv.org This rational design approach led to the discovery and characterization of this compound as a highly potent and selective degrader of CDK12. medkoo.comnih.govresearchgate.net

Research Findings and Data on this compound

Research characterizing this compound has provided detailed insights into its mechanism of action and biological effects.

Quantitative proteomics studies have confirmed that this compound selectively degrades CDK12. medkoo.comnih.govresearchgate.net In these studies, CDK12 was identified as the only kinase significantly degraded after treatment with this compound at a concentration of 50 nM for 8 hours in Jurkat cells. nih.gov The degradation was shown to be dose- and time-dependent. nih.govmdpi.com

This compound functions by downregulating DDR genes. medkoo.comnih.govresearchgate.net This occurs through a mechanism involving premature cleavage and polyadenylation (PCPA) of these genes, leading to premature transcriptional termination. medkoo.comnih.govbiorxiv.org This effect on DDR genes, such as BRCA1 and BRCA2, impairs homologous recombination repair. nih.govbiorxiv.org

Studies have demonstrated that this compound exhibits potent antiproliferative effects in cancer cells. medkoo.comcenmed.com It has shown activity as a single agent and in combination with PARP inhibitors like olaparib. medkoo.comnih.govmedchemexpress.com Notably, this compound has demonstrated efficacy against cell lines resistant to covalent CDK12 inhibitors. medkoo.commedchemexpress.com

Further research has investigated the mechanism of resistance to this compound. Two point mutations in CDK12 have been identified that can confer resistance to degradation by this compound, highlighting a potential mechanism by which cancer cells might evade this therapeutic strategy. medkoo.commedchemexpress.com

While this compound effectively degrades CDK12 and downregulates DDR genes, studies comparing it to other degraders, such as BSJ-5-63 (a CDK12/7/9 triple degrader utilizing a VHL ligand), have indicated that this compound might exhibit an increased capacity for inducing the degradation of other proteins, raising potential concerns about off-target effects when CRBN is used as the E3 ligase ligand in certain cell types like prostate cancer cells. nih.govbiorxiv.org However, this compound did not affect the protein levels of CDK13 or Cyclin K in some studies, despite CDK12 and Cyclin K typically forming a complex. nih.govnih.gov

An interactive data table summarizing some key research findings on this compound is presented below:

| Feature | Finding | Cell Line(s) / Context | Reference |

| CDK12 Degradation | Potent and selective degradation of CDK12. medkoo.comnih.govresearchgate.net Dose- and time-dependent. nih.govmdpi.com | Jurkat cells nih.gov, Cancer cells medkoo.comcenmed.com | medkoo.comnih.govresearchgate.netmdpi.comcenmed.com |

| Selectivity (Proteomics) | CDK12 identified as the only significantly degraded kinase. nih.gov | Jurkat cells (50 nM, 8h) nih.gov | nih.gov |

| Effect on CDK13 | Minimally affected or unchanged CDK13 protein levels. nih.govnih.gov | Jurkat cells nih.gov, PCa cell lines nih.gov | nih.govnih.gov |

| Effect on Cyclin K | Did not affect Cyclin K protein level despite CDK12 degradation. nih.gov | Jurkat cells nih.gov | nih.gov |

| Mechanism of Action | Downregulates DDR genes via premature cleavage and polyadenylation. medkoo.comnih.govbiorxiv.org Impairs HR repair. nih.gov | Cancer cells medkoo.comnih.gov, T-ALL cells biorxiv.org, PCa cells nih.gov | medkoo.comnih.govnih.govbiorxiv.org |

| Antiproliferative Effects | Potent activity as a single agent and in combination with PARP inhibitors. medkoo.comnih.govmedchemexpress.com | Cancer cells medkoo.comcenmed.com, T-ALL cells medchemexpress.com, Kelly CDK12C1039F cells medchemexpress.com | medkoo.comnih.govcenmed.commedchemexpress.com |

| Overcoming Resistance | Effective against cell lines resistant to covalent CDK12 inhibitors. medkoo.commedchemexpress.com | Cell lines resistant to covalent CDK12 inhibitors medkoo.commedchemexpress.com | medkoo.commedchemexpress.com |

| Resistance Mechanism | Acquired resistance through point mutations in CDK12. medkoo.commedchemexpress.com | Cancer cells medkoo.commedchemexpress.com | medkoo.commedchemexpress.com |

| Effect on Pol II Phosphorylation | Substantially suppresses phosphorylation of Pol II Ser2 and Thr4. cenmed.com Minimal effect on Ser2 phosphorylation in one study. ucc.ie | Jurkat cells cenmed.com, MCF-7 cells ucc.ie | ucc.iecenmed.com |

Properties

IUPAC Name |

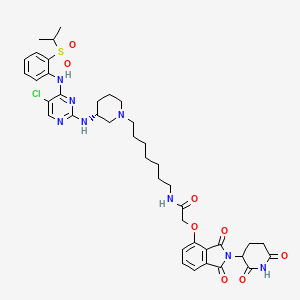

N-[7-[(3R)-3-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]piperidin-1-yl]heptyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49ClN8O8S/c1-25(2)58(55,56)32-16-7-6-14-29(32)45-36-28(41)22-43-40(47-36)44-26-12-11-21-48(23-26)20-9-5-3-4-8-19-42-34(51)24-57-31-15-10-13-27-35(31)39(54)49(38(27)53)30-17-18-33(50)46-37(30)52/h6-7,10,13-16,22,25-26,30H,3-5,8-9,11-12,17-21,23-24H2,1-2H3,(H,42,51)(H,46,50,52)(H2,43,44,45,47)/t26-,30?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOJMGTVKMABKQ-FIQOPJFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)N[C@@H]3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49ClN8O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Bsj 4 116 Mediated Cdk12 Degradation

Interactions with E3 Ubiquitin Ligase Cereblon (CRBN)

BSJ-4-116 functions as a PROTAC by bridging CDK12 to the E3 ubiquitin ligase CRBN. medchemexpress.commedchemexpress.com CRBN is a key component of the CUL4-RING E3 ubiquitin ligase complex (CRL4CRBN), which is responsible for substrate ubiquitination. mdpi.combinasss.sa.cr The design of this compound includes a ligand that specifically binds to CRBN. medkoo.comnih.govnih.govresearchgate.net

Ternary Complex Formation and Stability

A critical step in this compound-mediated degradation is the formation of a stable ternary complex between this compound, CDK12, and CRBN. nih.govmdpi.com This complex brings the target protein (CDK12) into close proximity with the E3 ligase (CRBN), facilitating the transfer of ubiquitin. dovepress.com Research using NanoBRET live cell ternary complex assays has shown that this compound induces robust ternary complex formation between CDK12 and CRBN. nih.gov In contrast, a negative control compound, this compound-NC, which has a modification designed to block CRBN binding, does not induce appreciable ternary complex formation. nih.govmdpi.com Mutations in CDK12 have been shown to prevent ternary complex formation, indicating the importance of specific interactions for degradation. nih.gov

Role of CRBN Ligand in this compound Activity

The CRBN-binding moiety of this compound is essential for its degradative function. medkoo.comnih.govnih.gov By binding to CRBN, this compound effectively hijacks the CRL4CRBN complex and redirects its activity towards CDK12. dovepress.commdpi.com Competition experiments with CRBN ligands like Thalidomide (B1683933) have demonstrated that these molecules can compete with this compound for binding to CRBN, thereby rescuing CDK12 degradation. nih.govresearchgate.net Genetic deletion of CRBN in cells also abolishes this compound-induced CDK12 degradation, further confirming the critical role of CRBN in the mechanism of action. nih.govresearchgate.net

CDK12 Ubiquitination and Proteasomal Degradation Pathway

Once the ternary complex is formed, CRBN facilitates the polyubiquitination of CDK12. dovepress.com Ubiquitination involves the attachment of ubiquitin molecules to lysine (B10760008) residues on the target protein, marking it for degradation by the proteasome. dovepress.com The ubiquitinated CDK12 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for breaking down ubiquitinated proteins into smaller peptides. dovepress.com Inhibition of the proteasome with agents like carfilzomib (B1684676) has been shown to prevent this compound-induced CDK12 degradation, confirming that the degradation occurs through the proteasomal pathway. nih.govresearchgate.net Similarly, inhibition of neddylation, a process required for optimal CRL4CRBN activity, also rescues CDK12 degradation. nih.govresearchgate.net

Specificity of this compound Towards CDK12 Over Related Kinases

Achieving selectivity for CDK12 over closely related kinases, particularly CDK13, has been a significant challenge due to the high homology in their kinase domains. nih.govnih.gov this compound demonstrates remarkable selectivity for CDK12 degradation while largely sparing CDK13. bio-techne.comrndsystems.comnih.govtaylorandfrancis.com

Kinome-Wide Selectivity Profiling

Kinome-wide selectivity profiling studies have been conducted to assess the binding profile of this compound across a broad panel of kinases. At a concentration of 1 µM, this compound exhibited a highly selective kinome profile with a low S-Score (10) value of 0.017 when tested against a panel of 468 human kinases. nih.govresearchgate.netstanford.edu Proteome-wide profiling experiments in Jurkat cells treated with this compound detected CDK12 as the only kinase that was significantly degraded. nih.govtaylorandfrancis.comstanford.edu While some non-kinase proteins were also affected, the selectivity for CDK12 among kinases was clearly demonstrated. nih.gov

Here is a summary of kinome selectivity data:

| Assay Type | Concentration | Panel Size | Selectivity Metric | Result | Citation |

| KINOMEscan Profiling | 1 µM | 468 human kinases | S-Score (10) | 0.017 | nih.govresearchgate.netstanford.edu |

| Proteome-wide Profiling | 50 nM | Not specified | Significant Degradation | CDK12 only | nih.govtaylorandfrancis.comstanford.edu |

Structural Basis for Target Selectivity

The selectivity of this compound for CDK12 over CDK13 is attributed, at least in part, to the differential ability of the compound to induce stable ternary complex formation with CRBN for each kinase. nih.govmdpi.com While this compound promotes robust ternary complex formation with CDK12 and CRBN, no appreciable complex formation is observed between CDK13 and CRBN in the presence of this compound. nih.govmdpi.com Computational modeling studies have been utilized to generate ternary complex structures and understand the molecular interactions that contribute to this selectivity. nih.govresearchgate.net These studies suggest that differences in the conformational flexibility of CDK12 compared to CDK13, particularly at the C-terminal tail, may play a role in accommodating the degrader molecule and facilitating productive engagement with CRBN. nih.gov Specific residues in CDK12 and CDK13, such as Lys745 in CDK12 and Arg723 in CDK13, have been highlighted as potentially contributing to the differential ternary complex formation. nih.govacs.org

Impact of Bsj 4 116 on Transcriptional Regulation and Dna Damage Response

Downregulation of DNA Damage Response (DDR) Genes

BSJ-4-116 instigates the downregulation of a suite of genes integral to the DNA Damage Response (DDR). nih.gov This effect is a primary consequence of CDK12 degradation, as CDK12 is a crucial regulator of the transcription of several DDR genes. researchgate.net Gene set enrichment analysis has demonstrated that upon treatment with this compound, cellular pathways related to DDR, particularly double-strand break (DSB) repair, are significantly and negatively enriched. nih.gov Research has identified several key DDR genes whose expression is diminished following exposure to this compound, including BRCA1, BRCA2, RAD50, and MDC1. researchgate.netresearchgate.net

Table 1: Key DNA Damage Response (DDR) Genes Downregulated by this compound

| Gene | Function in DNA Damage Response |

|---|---|

| BRCA1 | Central role in homologous recombination repair (HRR) of DNA double-strand breaks. |

| BRCA2 | Essential for the loading of RAD51 onto single-stranded DNA during HRR. |

| RAD50 | Component of the MRE11-RAD50-NBS1 (MRN) complex, which is a primary sensor of DNA double-strand breaks. |

| MDC1 | Mediator protein that facilitates the recruitment of other DDR factors to sites of DNA damage. |

Effects on BRCA1 and BRCA2 Expression

A significant outcome of this compound-mediated CDK12 degradation is the marked reduction in the expression of BRCA1 and BRCA2, two tumor suppressor genes pivotal to the homologous recombination repair pathway. researchgate.net The downregulation of these long genes is a preferential effect of the compound. researchgate.net This reduction in BRCA1 and BRCA2 protein levels induces a state often referred to as "BRCAness," where cancer cells, regardless of their intrinsic BRCA mutation status, exhibit deficiencies in homologous recombination repair. researchgate.net

Modulation of Homologous Recombination Repair (HRR) Pathway

By diminishing the expression of key components like BRCA1 and BRCA2, this compound effectively modulates and impairs the Homologous Recombination Repair (HRR) pathway. researchgate.net HRR is a high-fidelity DNA repair mechanism for double-strand breaks, and its compromise renders cells more susceptible to DNA damaging agents. researchgate.net The induction of a "BRCAness" state by this compound creates a synthetic lethality scenario when combined with inhibitors of Poly(ADP-ribose) polymerase (PARP), as the cancer cells become reliant on alternative, error-prone repair pathways. medchemexpress.comtocris.com This synergistic interaction highlights the critical role of this compound in disrupting the HRR pathway. nih.gov

Induction of Premature Transcriptional Termination

The primary mechanism through which this compound downregulates the expression of DDR and other long genes is by inducing premature transcriptional termination. researchgate.netmedchemexpress.com This is achieved through the enhancement of intronic polyadenylation. researchgate.net

Enhanced Intronic Polyadenylation Mechanisms

This compound-induced degradation of CDK12 leads to an increase in premature cleavage and polyadenylation (PCPA) within the intronic regions of genes. nih.govnih.gov Normally, CDK12 is responsible for suppressing the use of these cryptic intronic polyadenylation signals. nih.gov In the absence of functional CDK12, the transcriptional machinery prematurely recognizes these signals, leading to the termination of transcription and the production of truncated, non-functional messenger RNA (mRNA) transcripts. nih.govresearchgate.net This mechanism disproportionately affects long genes, such as many of the DDR genes, which have a higher probability of containing intronic polyadenylation sites. researchgate.netresearchgate.net

Regulation of RNA Polymerase II Phosphorylation States (e.g., Ser2, Thr4)

CDK12 plays a vital role in regulating the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation. nih.gov Specifically, CDK12 is involved in the phosphorylation of Serine 2 (Ser2) and Threonine 4 (Thr4) residues within the heptapeptide (B1575542) repeats of the Pol II CTD. nih.gov Treatment with this compound leads to a significant suppression of phosphorylation at both Ser2 and Thr4. nih.gov The reduction in Ser2 phosphorylation is a key factor in the premature termination of transcription, as this modification is crucial for the transition from transcription initiation to productive elongation. nih.gov

Table 2: Effect of this compound on RNA Polymerase II CTD Phosphorylation

| Phosphorylation Site | Effect of this compound | Functional Consequence |

|---|---|---|

| Serine 2 (Ser2) | Significantly suppressed | Impaired transcriptional elongation and contributes to premature transcriptional termination. |

| Threonine 4 (Thr4) | Significantly suppressed | Contributes to defects in transcriptional processes. |

Consequences of CDK12 Degradation on Genomic Stability

The degradation of CDK12 by this compound has profound consequences for genomic stability. nih.gov By impairing the transcription of key DDR genes and compromising the HRR pathway, this compound fosters an environment of increased genomic instability within cancer cells. nih.gov This heightened instability can be therapeutically exploited, as it renders the cells more sensitive to agents that cause DNA damage or inhibit alternative repair pathways. nih.govcancer-research-network.com The synergistic effect observed with PARP inhibitors is a direct consequence of this induced genomic instability, as the cells are unable to effectively repair DNA double-strand breaks and are pushed towards apoptosis. nih.govmedchemexpress.com

Preclinical Efficacy of Bsj 4 116 in Cancer Models

Antiproliferative Effects in Hematological Malignancies

BSJ-4-116 has demonstrated antiproliferative effects in models of hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL). guidetopharmacology.orgciteab.comnewdrugapprovals.orgnih.govciteab.com A key finding in this area is its ability to enhance the sensitivity of T-ALL cells to PARP inhibition. citeab.comguidetopharmacology.orgmedchemexpress.comresearchgate.netresearchgate.netciteab.comnewdrugapprovals.orgnih.govciteab.comprobechem.com

Studies in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells

Investigations utilizing T-ALL cell lines, including Jurkat and MOLT-4, have shown that this compound is potently antiproliferative. citeab.comguidetopharmacology.orgciteab.comnih.govciteab.com Studies combining this compound with the PARP inhibitor Olaparib have revealed a strong synergistic interaction in wild-type Jurkat and MOLT4 cells. citeab.commedchemexpress.com This synergy, assessed by Bliss sum calculation, was dependent on the E3 ubiquitin ligase cereblon, as it was not observed in CRBN−/− cells. citeab.commedchemexpress.com Treatment with this compound has also been shown to induce an accumulation of cells in the G2/M phase of the cell cycle in Jurkat and MOLT4 cell lines. citeab.commedchemexpress.com Mechanistically, this compound decreases CDK12 protein levels in Jurkat cells in a dose- and time-dependent manner and suppresses the phosphorylation of RNA Polymerase II (Pol II) at serine 2 and threonine 4 residues. citeab.comnih.gov

Efficacy in Solid Tumor Models

CDK12 is frequently overexpressed in various solid tumors, including prostate, breast, and ovarian cancers, positioning it as a relevant therapeutic target. This compound has exhibited antiproliferative effects in several solid tumor cell lines. citeab.commedchemexpress.comresearchgate.netresearchgate.netciteab.com

Implications for Castration-Resistant Prostate Cancer (CRPC) Treatment

The development of castration-resistant prostate cancer (CRPC) and the emergence of resistance to existing AR pathway inhibitors represent significant clinical challenges. wikipedia.orgprobechem.com The mechanism by which this compound degrades CDK12 and downregulates BRCA1/2, thereby inducing a "BRCAness" state, suggests its potential utility in CRPC therapy, particularly in combination with PARP inhibitors. wikipedia.orgwikipedia.orgprobechem.com While BSJ-5-63 has been more extensively studied for its efficacy in CRPC models, demonstrating activity in both AR-positive and AR-negative settings and enhancing sensitivity to PARP inhibition, the principle of CDK12 degradation mediated by this compound is relevant to this therapeutic strategy. wikipedia.orgwikipedia.orgprobechem.com

Potential in Triple-Negative Breast Cancer (TNBC) and Ovarian Cancer Models

CDK12 is overexpressed in both breast and ovarian cancers. The selective degradation of CDK12, or dual CDK12/CDK13 degradation, is considered a potential therapeutic strategy for triple-negative breast cancer (TNBC). Studies have shown that depletion of CDK12 can sensitize ovarian cancer cell lines to PARP inhibitors. This compound has been utilized in research exploring CDK12 degradation in ovarian cancer models, where it was shown to downregulate genes involved in the DNA damage repair pathway. A lower expression level of CDK12 has been correlated with increased sensitivity to Olaparib in ovarian and TNBC cells. citeab.com Furthermore, the synergistic suppression of tumor growth observed in PDX models of TNBC treated with a combination of a nonselective CDK12 inhibitor (Dinaciclib) and Olaparib supports the targeting of CDK12 in this cancer type. citeab.com

Synergistic Therapeutic Strategies Involving Bsj 4 116

Combination with Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target PARP enzymes, which are crucial for single-strand DNA repair wikipedia.orgwikipedia.org. Cancer cells with defects in homologous recombination repair, such as those with BRCA1/2 mutations, become highly dependent on PARP-mediated repair, making them susceptible to PARP inhibitors wikipedia.orgnih.gov. Combining CDK12 degradation with PARP inhibition has emerged as a promising strategy to enhance anti-tumor activity nih.govcancer-research-network.comnih.govmedchemexpress.comglpbio.com.

Enhancement of PARP Inhibitor Sensitivity (e.g., Olaparib, Rucaparib, Niraparib, Talazoparib)

BSJ-4-116 has demonstrated the ability to enhance the sensitivity of cancer cells to PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib nih.govcancer-research-network.commedchemexpress.comglpbio.com. Studies have shown potent antiproliferative effects when this compound is used in combination with Olaparib nih.govcancer-research-network.commedchemexpress.comglpbio.com. This combination has shown efficacy even in cell lines resistant to covalent CDK12 inhibitors nih.govcancer-research-network.com. Specifically, this compound has been shown to inhibit the growth of T-cell acute lymphoblastic leukemia (T-ALL) cells (Jurkat and MOLT-4 cell lines) and sensitize them to PARP inhibition cancer-research-network.commedchemexpress.com. Sequential administration of this compound with PARP inhibitors has resulted in a significant enhancement of cell growth inhibition compared to single-agent treatments nih.gov.

Mechanisms of Synergistic Anti-tumor Activity

The synergistic anti-tumor activity observed with this compound and PARP inhibitors is primarily attributed to the impact of CDK12 degradation on DNA damage response. Selective degradation of CDK12 by this compound leads to premature termination of transcription and increased polyadenylation, particularly affecting long DDR genes like BRCA1 and BRCA2 nih.govcancer-research-network.comnih.gov. Downregulation of BRCA1/2 impairs homologous recombination repair, thereby increasing the reliance of cancer cells on PARP-mediated repair wikipedia.orgnih.gov. This synthetic lethality approach, where the inhibition of two distinct DNA repair pathways leads to cell death, is a key mechanism underlying the synergy between CDK12 degradation and PARP inhibition. This compound-mediated sustained downregulation of BRCA1/2 has been observed, with effects lasting for approximately 48 and 24 hours, respectively nih.gov.

Combination with DNA Damaging Agents

The impact of this compound on DDR genes suggests a potential for combination with DNA damaging agents. While specific data on combinations with agents like Cisplatin, Carboplatin, or Doxorubicin is not extensively detailed in the provided search results, the core mechanism of this compound involving the downregulation of DDR genes implies that impairing DNA repair through CDK12 degradation could sensitize cancer cells to the effects of chemotherapy that induces DNA damage nih.govcancer-research-network.com. Rucaparib, a PARP inhibitor, is known to sensitize cells to chemotherapy drugs and radiotherapy when given alongside these therapies guidetopharmacology.org. Given the synergistic interaction between this compound and PARP inhibitors, it is plausible that similar sensitization effects could be observed with DNA damaging agents, although further research is needed to confirm this.

Data Table: this compound Antiproliferative Effects

| Cell Line | Treatment | Effect | Reference |

| Jurkat (T-ALL) | This compound Alone | Inhibits growth | cancer-research-network.commedchemexpress.com |

| MOLT-4 (T-ALL) | This compound Alone | Inhibits growth | cancer-research-network.commedchemexpress.com |

| Jurkat (T-ALL) | This compound + PARP Inhibitor | Sensitizes to PARP inhibition | cancer-research-network.commedchemexpress.com |

| MOLT-4 (T-ALL) | This compound + PARP Inhibitor | Sensitizes to PARP inhibition | cancer-research-network.commedchemexpress.com |

| Kelly CDK12C1039F | This compound (10-10000 nM; 72 hours) | Potent antiproliferative effects, improved GR50 compared to parental cells | medchemexpress.comglpbio.com |

| Various Cancer Cells | This compound Alone | Exhibits antiproliferative activity | cenmed.com |

| Various Cancer Cells | This compound + Olaparib | Potent antiproliferative effects in combination | nih.govcancer-research-network.commedchemexpress.comglpbio.com |

| LNCaP (AR-positive) | Sequential this compound + PARP Inhibitor | Significant enhancement of cell growth inhibition | nih.gov |

| 22Rv1 (AR-positive) | Sequential this compound + PARP Inhibitor | Significant enhancement of cell growth inhibition | nih.gov |

| DU145 (AR-negative) | Sequential this compound + PARP Inhibitor | Significant enhancement of cell growth inhibition | nih.gov |

Data Table: this compound Effect on Protein Levels

| Protein Target | Treatment | Effect on Protein Level | Cell Line | Timepoint | Reference |

| CDK12 | This compound (50 nM) | Decreases level, regardless of mutational status | Kelly | 6-24 hours | cancer-research-network.commedchemexpress.comglpbio.com |

| CDK12 | This compound (50 nM) | Potent degradation (assessed by proteomics) | Jurkat | 8 hours | stanford.edu |

| CDK13 | This compound (50 nM) | Minimally affected (assessed by proteomics) | Jurkat | 8 hours | stanford.edu |

| BRCA1 | This compound | Sustained downregulation (~48 hours) | Not specified | Not specified | nih.gov |

| BRCA2 | This compound | Sustained downregulation (~24 hours) | Not specified | Not specified | nih.gov |

Mechanisms of Acquired Resistance to Bsj 4 116

Identification of Target Protein Point Mutations Conferring Resistance

Point mutations in the CDK12 protein have been identified as a significant mechanism conferring resistance to BSJ-4-116. nih.govbio-techne.commedkoo.comtocris.comcenmed.comresearchgate.netstanford.edunih.govacs.org These mutations can interfere with the binding of this compound to CDK12, thereby disrupting the formation of the ternary complex required for degradation. bio-techne.commedkoo.comnih.gov

Analysis of CDK12 Mutations (e.g., C1039F)

Specific CDK12 mutations have been characterized for their role in this compound resistance. A notable example is the C1039F mutation. This mutation, located in CDK12, has been shown to confer resistance to this compound. nih.govbio-techne.commedkoo.comtocris.comnih.gov Studies using cell lines with acquired resistance, such as Kelly cells with the CDK12C1039F mutation, have demonstrated that while this compound can still induce some level of CDK12 protein decrease, the antiproliferative activity is affected compared to parental cell lines. medkoo.commedchemexpress.com Another identified mutation, I733V, has been observed to reduce this compound binding and enhance CDK12 kinase activity, collectively diminishing the compound's efficacy. nih.gov These mutations highlight how alterations in the target protein's binding interface can impede degrader function.

Role of E3 Ubiquitin Ligase Deficiency in Resistance (e.g., CRBN-null cells)

This compound is a CRBN-recruiting PROTAC, meaning it relies on the functional presence of the E3 ubiquitin ligase Cereblon for its activity. nih.govresearchgate.netstanford.edu Consequently, deficiencies or alterations in CRBN can lead to acquired resistance to this compound. nih.govresearchgate.net Studies using CRBN-null cell lines have shown reduced sensitivity to this compound compared to wild-type cells, underscoring the critical role of CRBN in mediating this compound-induced degradation. nih.govresearchgate.net The disruption of the CRBN complex impairs the ability of this compound to effectively ubiquitinate and target CDK12 for proteasomal degradation.

Structure Activity Relationship Sar Studies and Molecular Design of Bsj 4 116

Rational Design Principles for Selective CDK12 Degradation

The rational design of BSJ-4-116 aimed to overcome the challenge of selectively targeting CDK12, a kinase with high homology to CDK13, by inducing targeted protein degradation rather than enzymatic inhibition alone. cenmed.comacs.orgnih.gov PROTACs, as a pharmacological modality, have demonstrated improved selectivity compared to traditional small molecule inhibitors. cenmed.comwikipedia.org this compound was conceived as the first isoform-selective CDK12 degrader derived from the dual CDK12/13 covalent inhibitor THZ531. guidetopharmacology.org

The design process involved connecting a ligand that binds to CDK12 with a ligand for the E3 ubiquitin ligase Cereblon (CRBN) via a linker. cenmed.comwikipedia.orgnih.govnih.govnih.gov This heterobifunctional structure is fundamental to PROTACs, enabling them to bring the target protein and the E3 ligase into close proximity to facilitate ubiquitination and subsequent proteasomal degradation. cenmed.comwikipedia.orgnih.gov Computational modeling and ligand efficiency calculations played a guiding role in identifying a suitable scaffold for achieving selective CDK12 degradation. cenmed.com Successful degrader development typically necessitates optimizing the linker's length, position, and composition, along with the careful selection of both the target binder and the E3 ligase. cenmed.com

Quantitative proteomics studies have confirmed the selectivity of this compound for CDK12 over other targets, including CDK13. cenmed.comacs.orgguidetopharmacology.orgnih.govcaymanchem.comsci-hub.seciteab.comamericanelements.com This selective degradation of CDK12 leads to downstream effects such as premature cleavage and polyadenylation of DNA damage response (DDR) genes. cenmed.comacs.orgnih.govamericanelements.com

Critical Structural Motifs for Target Binding and E3 Ligase Recruitment

As a PROTAC, the structure of this compound incorporates distinct modules responsible for binding to the target protein (CDK12) and recruiting the E3 ligase (CRBN). wikipedia.orgnih.govnih.gov The E3 ligase recruited by this compound is Cereblon (CRBN), a component of the CRL4CRBN ubiquitin ligase complex. cenmed.comnih.gov

A key aspect of the molecular design involved modifying a previous compound (TL12–86) by replacing its exit vector with an (R)-3-amino-piperidine moiety to enhance selective CDK12 degradation. cenmed.com The chemical name of this compound reflects this structural feature, indicating the presence of a substituted piperidine (B6355638) ring. caymanchem.comsci-hub.se The part of the molecule responsible for recruiting CRBN is characteristic of binders derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) or lenalidomide, typically featuring a phthalimide (B116566) or piperidinedione structure.

The formation of a ternary complex involving CDK12, this compound, and CRBN is essential for initiating the degradation process. cenmed.com Experimental data from NanoBRET live cell ternary complex assays have confirmed robust formation of this complex between CDK12 and CRBN in the presence of this compound, while significantly less or no appreciable complex formation was observed between CDK13 and CRBN. cenmed.com This differential ternary complex formation is a critical factor contributing to the observed selectivity of this compound for CDK12 degradation over CDK13.

Development of Negative Control Analogs (e.g., this compound-NC) for Experimental Validation

To experimentally validate that the observed biological effects of this compound are specifically due to targeted CDK12 degradation via the PROTAC mechanism, a negative control analog, this compound-NC, was developed and utilized. cenmed.com Negative controls are crucial tools in targeted protein degradation studies to rule out potential off-target effects or other non-PROTAC-mediated mechanisms. cenmed.com

The design of this compound-NC involves a specific structural modification compared to this compound. cenmed.com This modification, which involves the presence of a methyl group (R=Me) where this compound has a hydrogen (R=H) in a particular part of the molecule (likely on the piperidinedione ring nitrogen), is intended to abolish or significantly reduce the molecule's ability to effectively induce protein degradation. cenmed.com

Experimental results confirm that this compound-NC does not induce significant ternary complex formation between CDK12 and CRBN, unlike this compound. cenmed.com Furthermore, studies using this compound-NC have shown that it has minimal to no effect on the protein levels of CDK13 and Cyclin K, or the phosphorylation status of RNA Polymerase II, in contrast to the effects observed with the active degrader this compound. cenmed.com The significantly lower potency of this compound-NC in inhibiting cell growth compared to this compound further supports that the primary mode of action of this compound is through CDK12 degradation. These findings underscore the importance of the specific structural features of this compound in mediating productive ternary complex formation and subsequent targeted degradation of CDK12.

Advanced Methodologies in Bsj 4 116 Research

Quantitative Proteomics for Target Engagement and Selectivity Assessment

Quantitative proteomics is a key methodology used to assess the target engagement and selectivity of BSJ-4-116. This technique allows for the measurement of relative protein abundance in cells after treatment with the compound, providing insights into which proteins are degraded or affected by this compound.

Studies utilizing multiplexed quantitative mass spectrometry-based proteomics have shown that this compound selectively degrades CDK12. cenmed.comstanford.eduscienceopen.comresearchgate.netmedkoo.comresearchgate.netresearchgate.netdana-farber.org For instance, proteome-wide profiling in Jurkat cells treated with 50 nM this compound for 8 hours detected CDK12 as the only kinase significantly degraded (by 4-fold). researchgate.netnih.gov This indicates a high degree of selectivity for CDK12 degradation. stanford.eduresearchgate.net

The selectivity for kinase binding was further assessed using KINOMEscan profiling at a concentration of 1 µM across a panel of 468 human kinases. This compound exhibited a highly selective kinome profile with an S-Score (10) value of 0.017. stanford.edunih.govresearchgate.net

RNA Sequencing (RNA-seq) for Transcriptional Profiling

RNA Sequencing (RNA-seq) is employed to analyze the transcriptional changes induced by this compound treatment. This method provides a comprehensive profile of gene expression alterations, helping to understand the downstream effects of CDK12 degradation.

RNA-seq analysis has revealed that this compound affects transcriptional regulation, particularly impacting DNA-damage response (DDR) genes. medkoo.comresearchgate.netdana-farber.orgnih.gov this compound preferentially downregulates long DDR genes such as BRCA1 and BRCA2 by enhancing intronic polyadenylation and inducing premature transcriptional termination. researchgate.netmedkoo.comresearchgate.netdana-farber.orgnih.govbiorxiv.org

RNA-seq data analysis is typically performed using established methods, and the data is often deposited in public databases for accessibility. biorxiv.org

Cellular Assays for Functional Characterization

Cellular assays are fundamental for characterizing the functional consequences of this compound treatment on cell behavior, including growth, survival, and DNA repair mechanisms.

Cell Viability and Colony Formation Assays

Cell viability and colony formation assays are widely used to assess the antiproliferative effects of this compound. These assays measure the ability of cells to survive and proliferate after treatment.

This compound has demonstrated potent antiproliferative effects in various cancer cell lines. cenmed.commedkoo.comresearchgate.netdana-farber.orgnih.gov It inhibits the growth of T-ALL cells and sensitizes them to PARP inhibitors like Olaparib. researchgate.netresearchgate.netdana-farber.orgnih.govbio-techne.comtocris.com

Cell viability and colony formation assays in AR-positive prostate cancer cell lines (LNCaP and 22Rv1) and AR-negative DU145 cells have shown that while short-term, low-dose BSJ-5-63 (a related compound) had minimal effects on cell growth, combination therapy including this compound significantly inhibited cell growth compared to single-agent treatments. nih.govbiorxiv.org CDK12-KO cells displayed reduced sensitivity to this compound in these assays, implying CDK12 is a key target. nih.govbiorxiv.org Sequential administration of this compound with PARP inhibitors resulted in a significant enhancement of cell growth inhibition compared to individual treatments. biorxiv.orgbiorxiv.org

Cell viability and colony formation assays also showed that an enzalutamide-resistant AR-positive prostate cancer cell line (MR49F) exhibited increased sensitivity to BSJ-5-63 compared to this compound and a negative control. nih.gov

While some studies indicated that degradation of CDK12 by this compound gave no statistically significant results in affecting proliferation of certain cell lines like HeLa and G-cells, this might depend on the specific cellular context and the role of CDK12 in those cells. unit.no

Immunoblotting and Protein Expression Analysis

Immunoblotting (Western blot) is a standard technique used to analyze the protein levels of specific targets and related pathways after this compound treatment.

Immunoblotting has confirmed that this compound induces the degradation of CDK12 in a dose- and time-dependent manner in Jurkat cells, with minimal effect on CDK13 levels. stanford.edunih.govresearchgate.net Western blot analysis in 22Rv1 cells confirmed that this compound induced the degradation of CDK12 and CDK9, without affecting CDK7. nih.govbiorxiv.org This led to a reduction in the phosphorylation of RNA Polymerase II at Ser2 and Ser7, while Ser5 phosphorylation remained unaffected. nih.govnih.govbiorxiv.org Surprisingly, despite reports that CDK12 depletion by siRNA leads to Cyclin K degradation, this compound-induced CDK12 degradation did not affect Cyclin K protein levels. researchgate.netnih.gov

Immunoblotting is also used to assess the downstream effects of CDK12 degradation, such as the downregulation of DDR proteins like BRCA1 and BRCA2. nih.govbiorxiv.orgbiorxiv.org this compound induced sustained BRCA1 and BRCA2 downregulation, with effects lasting approximately 48 and 24 hours, respectively. nih.govbiorxiv.orgbiorxiv.org Immunoblots have also been used to examine other DDR and cell death markers after this compound treatment. researchgate.netnih.gov

DNA Damage Marker Assessment (e.g., γ-H2AX foci)

Assessment of DNA damage markers, such as the formation of γ-H2AX foci, is used to evaluate the impact of this compound on genomic integrity. Phosphorylation of the histone variant H2AX at Ser-139, forming γ-H2AX, is an early cellular response to DNA double-strand breaks (DSBs). nih.gov Detection of γ-H2AX foci is a sensitive molecular marker for monitoring DNA damage. nih.govaging-us.com

Treatment with this compound has been shown to lead to a marked increase in γ-H2AX foci, reflecting a higher incidence of DNA DSBs in cells. nih.gov This is consistent with the role of CDK12 in regulating DDR genes. medkoo.comresearchgate.netdana-farber.orgnih.gov The increase in γ-H2AX foci indicates that this compound-induced CDK12 degradation impairs DNA repair mechanisms, leading to the accumulation of DNA damage. nih.gov

While γ-H2AX foci are a sensitive marker for DSBs, it's important to note that their presence can also be associated with other physiological conditions like cell replication, oxidative stress, and apoptosis, although large foci are often indicative of DSBs. mdpi.com

Homologous Recombination Repair (HRR) and Nonhomologous End Joining (NHEJ) Reporter Assays

Reporter assays for Homologous Recombination Repair (HRR) and Nonhomologous End Joining (NHEJ) are used to specifically assess the impact of this compound on these major DNA double-strand break repair pathways. These assays typically involve reporter constructs where successful repair of an induced DSB reconstitutes a functional gene, such as GFP, which can be monitored. nih.gov

This compound has been shown to disrupt IR-induced RAD51 foci formation and impair HRR. nih.gov RAD51 is a key protein involved in HRR. nih.gov Direct repeats (DR)-GFP and end-joining (EJ5)-GFP reporter assays have demonstrated that BSJ-5-63, a related compound, specifically inhibits HRR without affecting NHEJ. nih.govresearchgate.net Given that this compound also targets CDK12, which regulates HRR genes like BRCA1/2, similar effects on HRR are expected. medkoo.comresearchgate.netdana-farber.orgnih.govnih.govbiorxiv.orgbiorxiv.org Overexpression of CDK12 in CDK12-KO cells enhanced HRR function in a reporter assay, while NHEJ function remained unchanged, further supporting the link between CDK12 and HRR. nih.gov

These reporter assays provide a quantitative measure of the efficiency of these DNA repair pathways and how they are affected by this compound-induced CDK12 degradation.

Comparative Analysis of Bsj 4 116 with Other Cdk Degraders and Inhibitors

Distinctions from CDK12 Inhibitors (e.g., THZ531, SR-4835)

BSJ-4-116 fundamentally differs from CDK12 inhibitors like THZ531 and SR-4835 in its mechanism of action. While THZ531 and SR-4835 are kinase inhibitors that block the enzymatic activity of CDK12 (and CDK13 in the case of both, with SR-4835 being a dual inhibitor and THZ531 a covalent dual inhibitor) acs.orgambeed.comnih.govmedchemexpress.comnih.gov, this compound functions by inducing the degradation of the CDK12 protein itself. tocris.comcenmed.comresearchgate.net

THZ531 is described as a selective and covalent inhibitor of both CDK12 and CDK13. nih.govmedchemexpress.com SR-4835 is characterized as a potent, highly selective, and ATP-competitive dual inhibitor of CDK12 and CDK13. ambeed.commedchemexpress.com In contrast, this compound has been shown to selectively degrade CDK12 over CDK13. tocris.comacs.org This difference in target specificity (degradation of CDK12 vs. inhibition of CDK12/13) is a key distinction.

Research indicates that while CDK12/13 inhibitors like THZ531 and SR-4835 modulate CDK activity, degraders like this compound lead to the physical removal of the protein. acs.orgresearchgate.net This can result in a more complete shutdown of CDK12 function, potentially impacting both its catalytic and scaffolding roles. Studies have shown that this compound can have significant antiproliferative effects, including in cell lines resistant to covalent CDK12 inhibitors. researchgate.netresearchgate.net

Furthermore, a molecular glue degrader, ZZ3, which targets CDK12/13 and cyclin K, exhibited more potent antiproliferative activity in Jurkat cells compared to the parental CDK12 PROTAC this compound and the covalent CDK12/13 inhibitor THZ531, highlighting the potential for varied efficacy even among different modalities targeting similar proteins. chemrxiv.org

Comparison with Dual CDK12/13 Degraders (e.g., 7f, ZLC491)

While this compound is characterized as a selective CDK12 degrader, other PROTACs have been developed to target both CDK12 and CDK13 for degradation. Examples include compound 7f and ZLC491. acs.orgnih.govacs.org

Compound 7f was reported as a potent and selective dual PROTAC degrader of CDK12 and CDK13, effectively degrading both proteins in breast cancer cells with low nanomolar DC50 values. acs.orgnih.gov ZLC491 is also described as a potent, selective, and orally bioavailable dual CDK12/13 PROTAC degrader, showing efficient degradation of both kinases. nih.govacs.org

The primary difference between this compound and these dual degraders lies in their selectivity profile. This compound is designed to specifically degrade CDK12 while sparing CDK13. tocris.comacs.orgmdpi.com In contrast, compounds like 7f and ZLC491 aim for the simultaneous degradation of both CDK12 and CDK13. acs.orgnih.govacs.orgnih.gov This difference in target coverage can lead to distinct biological outcomes and therapeutic applications. For instance, dual degradation of CDK12 and CDK13 by compounds like 7f has been shown to significantly inhibit the growth of certain cancer cells where single knockdown of either kinase had less effect. acs.orgnih.gov

Data from studies comparing this compound with dual degraders or inhibitors often highlight the specific targets and the extent of degradation or inhibition achieved by each compound.

| Compound | Modality | Primary Targets | Selectivity | E3 Ligase | Key Effects |

| This compound | Degrader | CDK12 | Selective | CRBN | Degrades CDK12, downregulates DDR genes, antiproliferative activity tocris.comcenmed.comresearchgate.netresearchgate.netmedchemexpress.com |

| THZ531 | Inhibitor | CDK12, CDK13 | Dual | N/A | Inhibits kinase activity nih.govmedchemexpress.com |

| SR-4835 | Inhibitor | CDK12, CDK13 | Dual | N/A | Inhibits kinase activity ambeed.commedchemexpress.com |

| 7f | Degrader | CDK12, CDK13 | Dual | CRBN | Degrades CDK12/13, inhibits cell growth acs.orgnih.gov |

| ZLC491 | Degrader | CDK12, CDK13 | Dual | CRBN | Degrades CDK12/13, inhibits cell growth nih.govacs.org |

Contrasting Mechanism and Selectivity with Other CDK Degraders (e.g., BSJ-5-63, CDK7, CDK9)

This compound's mechanism and selectivity profile also differ from other CDK degraders, particularly those targeting different CDKs or utilizing different E3 ligases, such as BSJ-5-63 which targets CDK12, CDK7, and CDK9. biorxiv.orgbiorxiv.orgresearchgate.net

This compound is primarily a selective CDK12 degrader. tocris.comcenmed.comresearchgate.net While it has also been observed to induce the degradation of CDK9 in certain prostate cancer cells, it does not affect CDK7 levels. biorxiv.orgbiorxiv.org In contrast, BSJ-5-63 is characterized as a CDK12/7/9 triple degrader. biorxiv.orgbiorxiv.orgresearchgate.net This broader target profile for BSJ-5-63 is a significant difference.

Degraders targeting other CDKs, such as selective CDK9 degraders like THAL-SNS-032, further highlight the diversity in target specificity within the PROTAC landscape. mdpi.comrndsystems.com These differences in targeted CDKs lead to varied downstream effects depending on the specific roles of CDK12, CDK7, and CDK9 in different cellular processes and cancer types.

Ligand-Specific E3 Ligase Recruitment (CRBN vs. VHL)

A crucial factor contributing to the differential selectivity and activity of CDK degraders is the choice of the E3 ubiquitin ligase recruited by the PROTAC molecule. This compound utilizes a ligand for the cereblon (CRBN) E3 ubiquitin ligase. researchgate.netbiorxiv.orgbiorxiv.org

In contrast, other degraders, such as BSJ-5-63, employ a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. biorxiv.orgbiorxiv.orgnih.gov The choice of E3 ligase (CRBN vs. VHL) is critical because the expression levels of these ligases can vary between cell types and tissues, and they have different substrate specificities. medchemexpress.comnih.govnih.govfrontiersin.org This can influence the efficiency and selectivity of protein degradation.

The use of a VHL ligand in BSJ-5-63, as opposed to the CRBN ligand in this compound, is believed to contribute to BSJ-5-63's ability to degrade CDK7 and CDK9 in addition to CDK12. biorxiv.orgbiorxiv.orgnih.gov This highlights how the E3 ligase recruited by the PROTAC plays a direct role in determining the range of proteins targeted for degradation.

Differential Impact on Androgen Receptor Signaling

The distinct target profiles of this compound and other CDK degraders, particularly those affecting CDK7 and CDK9, lead to differential impacts on cellular pathways, such as androgen receptor (AR) signaling.

In prostate cancer cells, CDK7 and CDK9 play pivotal roles in AR-mediated transcription. biorxiv.orgbiorxiv.orgnih.gov BSJ-5-63, by degrading CDK7 and CDK9 in addition to CDK12, exerts a more potent inhibition of the AR pathway compared to this compound, which primarily targets CDK12 and only targets CDK9 in these cells without affecting CDK7. biorxiv.orgbiorxiv.org CDK7 acts as a master regulator in AR-mediated transcription, and its degradation by BSJ-5-63 contributes significantly to the attenuation of AR signaling. biorxiv.orgbiorxiv.orgnih.gov

Studies have shown that BSJ-5-63 can effectively degrade CDK7 and CDK9, leading to reduced phosphorylation of proteins crucial for AR-mediated transcription, such as MED1 and AR itself. biorxiv.orgnih.gov This results in decreased levels of AR target genes like PSA. biorxiv.orgnih.gov While this compound also shows antiproliferative effects, the additional targeting of CDK7 by BSJ-5-63 provides a more pronounced impact on the AR pathway, suggesting potential differences in their therapeutic utility, particularly in AR-driven cancers like prostate cancer. biorxiv.orgbiorxiv.orgnih.gov

Future Directions and Translational Perspectives

Elucidating Additional Biological Functions of CDK12 via Degradation

The development of selective small molecules targeting CDK12 has been challenging due to the high degree of homology with other transcriptional CDKs, particularly CDK13. nih.govnih.gov BSJ-4-116, as a highly selective degrader, provides a unique tool to dissect the specific biological functions of CDK12. nih.gov By inducing the degradation of the CDK12 protein rather than just inhibiting its kinase activity, this compound allows for the unambiguous validation of CDK12's role in various cellular processes. nih.gov

One of the key functions of CDK12 is the regulation of genes involved in the DNA damage response (DDR). cancer-research-network.com this compound-mediated degradation of CDK12 has been shown to downregulate these DDR genes through premature cleavage and polyadenylation (PCPA). nih.govnih.gov This mechanism underscores the critical role of CDK12 in maintaining genomic stability. Future studies utilizing this compound can further explore the full spectrum of genes and pathways regulated by CDK12, potentially uncovering novel functions beyond the DDR. Quantitative proteomics studies have confirmed that this compound selectively degrades CDK12, making it an ideal tool for such investigations. nih.govnih.gov

Interestingly, while siRNA-mediated depletion of CDK12 has been reported to cause the degradation of its binding partner, Cyclin K, treatment with this compound did not affect Cyclin K protein levels. nih.gov This suggests that the degradation of CDK12 via this compound may have different downstream consequences compared to genetic knockdown, highlighting the nuanced insights that can be gained from a chemical biology approach.

Optimizing this compound Analogs for Enhanced Potency and Reduced Off-Target Effects

This compound was rationally designed as a proteolysis-targeting chimera (PROTAC), consisting of a ligand for CDK12, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). nih.govmedchemexpress.com The design and optimization of PROTACs are complex, involving the careful selection of each component to ensure efficient ternary complex formation and subsequent target degradation. nih.gov

Future efforts will likely focus on developing analogs of this compound with improved properties. This could involve modifying the linker to enhance the stability and efficacy of the ternary complex formed between CDK12, this compound, and CRBN. nih.gov Additionally, alterations to the CDK12-binding moiety could lead to even greater selectivity and potency. While this compound has demonstrated high selectivity for CDK12 degradation, kinome-wide binding assays suggest it may interact with other kinases at higher concentrations. nih.govchemicalprobes.org Therefore, optimizing analogs to minimize off-target binding will be crucial for its potential clinical translation.

The development of covalent PROTACs could also be an avenue for enhancing specificity and efficacy. scienceopen.com Furthermore, exploring different E3 ligases for recruitment could expand the therapeutic window and overcome potential resistance mechanisms. scienceopen.comscienceopen.com

Investigation of this compound in Diverse Cancer Types and Resistance Settings

CDK12 is an emerging therapeutic target in several cancers, including ovarian and triple-negative breast cancers, where lower CDK12 expression is associated with increased sensitivity to PARP inhibitors. cancer-research-network.com this compound has shown potent antiproliferative effects in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) cells like Jurkat and MOLT-4. nih.govmedchemexpress.com

A significant advantage of this compound is its ability to overcome resistance to conventional CDK12 inhibitors. nih.govnih.gov For instance, it has demonstrated efficacy in cell lines resistant to covalent CDK12 inhibitors due to mutations in the kinase domain, such as the C1039F mutation. cancer-research-network.commedchemexpress.com this compound was able to decrease CDK12 protein levels and exert antiproliferative activity regardless of this mutational status. cancer-research-network.commedchemexpress.com

However, acquired resistance to this compound itself has been observed through point mutations in CDK12, specifically within the G-loop, such as the Ile733Val mutation in MOLT-4 cells. nih.govresearchgate.net These findings highlight a potential mechanism by which tumor cells can evade bivalent degrader molecules and underscore the need for ongoing research into overcoming such resistance. nih.govnih.govmedkoo.com Future investigations should expand the testing of this compound and its analogs in a broader range of cancer types and patient-derived models to identify responsive patient populations and further understand resistance mechanisms.

Exploration of Novel Combinatorial Therapies with this compound

The role of CDK12 in regulating the DDR pathway provides a strong rationale for combining CDK12-targeted therapies with agents that induce DNA damage or inhibit other DDR proteins. nih.gov A strong synergistic interaction has been observed between this compound and the PARP inhibitor Olaparib in T-ALL cell lines. nih.govmedchemexpress.com This combination holds promise for treating cancers with underlying DDR deficiencies.

The genomic instability induced by CDK12 inactivation could create vulnerabilities that can be exploited by other targeted therapies or immunotherapies. nih.gov Future studies should explore novel combinations of this compound with a wide array of anti-cancer agents. Identifying synergistic combinations will be key to maximizing the therapeutic potential of CDK12 degradation and improving patient outcomes.

Interactive Data Table: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | This compound GR50 | Notes |

| Jurkat (WT) | T-cell Acute Lymphoblastic Leukemia | Potent | nih.gov |

| MOLT-4 (WT) | T-cell Acute Lymphoblastic Leukemia | Potent | nih.gov |

| Kelly (Parental) | Neuroblastoma | Potent | nih.gov |

| Kelly (CDK12 C1039F) | Neuroblastoma | Improved GR50 vs Parental | Overcomes resistance to covalent inhibitors nih.govmedchemexpress.com |

Q & A

Q. What is the molecular mechanism underlying BSJ-4-116's selectivity for CDK12 over CDK13?

this compound achieves selectivity through structural interactions with CDK12's kinase hinge region. Co-crystal studies reveal that the aminopyrimidine moiety forms two hydrogen bonds with Met816 in CDK12, a residue absent in CDK12. The (R)-3-aminopiperidine component further stabilizes the ternary complex with cereblon (CRBN), enabling selective degradation . Methodological validation includes:

Q. How does this compound overcome acquired resistance mutations in CDK12 (e.g., C1039F)?

this compound retains efficacy against the C1039F mutation by bypassing direct kinase inhibition, relying instead on ubiquitin-proteasome degradation. Key experimental approaches:

Q. What in vitro assays are critical for validating this compound's anti-proliferative effects?

Standard protocols include:

- Cell viability assays (e.g., MTT or CellTiter-Glo) in CDK12-dependent lines (e.g., T-ALL Jurkat/MOLT-4).

- Western blotting to quantify CDK12 degradation kinetics (50 nM this compound over 6–24 hours) .

- RNA-seq to assess transcriptional elongation defects via downregulation of DNA damage response (DDR) genes .

Advanced Research Questions

Q. How can researchers design experiments to distinguish transcriptional vs. post-transcriptional effects of this compound?

A multi-omics approach is recommended:

- Time-resolved RNA polymerase II (Pol II) ChIP-seq to map transcriptional elongation defects.

- Proteomic profiling (e.g., TMT or SILAC) to correlate CDK12 degradation with downstream protein turnover.

- Pharmacodynamic studies : Compare effects of this compound with CDK12 kinase inhibitors to isolate degradation-specific phenotypes .

Q. What methodological challenges arise in assessing this compound's target engagement in vivo?

Key challenges and solutions:

- Bioavailability : Use pharmacokinetic (PK) studies with LC-MS/MS to measure plasma/tissue concentrations.

- Off-target degradation : Employ in vivo quantitative proteomics in xenograft models.

- Biomarker selection : Monitor poly(adenylation) patterns in peripheral blood mononuclear cells (PBMCs) as a surrogate for DDR gene modulation .

Q. How should contradictory data on this compound's synergy with PARP inhibitors be resolved?

Contradictions may arise from cell type-specific DDR dependencies. Resolve via:

- Dose-response matrix assays to identify synergistic vs. additive effects.

- CRISPR screens to knockout DDR genes (e.g., BRCA1) and assess synthetic lethality.

- Patient-derived xenografts (PDXs) with heterogeneous CDK12/DDR mutation statuses .

Guidelines for Methodological Rigor

- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed synthetic protocols and compound characterization .

- Data Transparency : Deposit raw proteomics/RNA-seq data in public repositories (e.g., PRIDE, GEO) .

- Ethical Compliance : For in vivo studies, include IACUC-approved protocols and PK/PD validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.